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Compound of Interest

Compound Name: RU44790

Cat. No.: B1680179 Get Quote

Preamble: Initial searches for "RU44790" did not yield information on a compound with that

designation, suggesting a likely typographical error. Extensive research on compounds with

similar nomenclature, particularly those developed by Roussel Uclaf, indicates that the

intended subject of inquiry is likely RU486, the well-characterized synthetic steroid better

known as Mifepristone. This document provides a comprehensive technical overview of the

mechanism of action of RU486, tailored for researchers, scientists, and drug development

professionals.

Executive Summary
RU486 (Mifepristone) is a potent synthetic steroid that primarily functions as a competitive

antagonist at the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2][3][4]

Its high-affinity binding to these receptors displaces the natural agonist hormones,

progesterone and cortisol, respectively. Upon binding, RU486 induces a conformational change

in the receptor that differs from that induced by agonists. This altered conformation results in an

inactive receptor complex that, while capable of binding to DNA at hormone response elements

(HREs), is unable to efficiently recruit the coactivators necessary for gene transcription.[1][5][6]

Instead, it can promote the recruitment of corepressors, leading to the repression of target

gene expression.[5] This dual antagonism of PR and GR forms the basis of its diverse clinical

applications.
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The initial and most critical step in the mechanism of action of RU486 is its high-affinity binding

to the ligand-binding domain (LBD) of the progesterone and glucocorticoid receptors.

Quantitative Binding Data

Compound Receptor
Binding
Affinity (Kd,
nM)

Relative
Binding
Affinity (%)

Species Reference

RU486

Progesterone

Receptor

(PR)

~1

>100 (vs.

Progesterone

)

Human [1]

RU486

Glucocorticoi

d Receptor

(GR)

~1

~300 (vs.

Dexamethaso

ne)

Human [1][5]

Progesterone

Progesterone

Receptor

(PR)

~5-10 100 Human

Dexamethaso

ne

Glucocorticoi

d Receptor

(GR)

~3-5 100 Human

Note: The exact binding affinities can vary depending on the experimental conditions and assay

used.

Molecular Mechanism of Antagonism
The antagonistic properties of RU486 are a consequence of the specific structural changes it

induces in the receptor upon binding, which ultimately leads to the inhibition of hormone-

dependent gene transcription.
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Caption: Agonist-mediated activation of progesterone and glucocorticoid receptors.
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Caption: Antagonistic mechanism of RU486 on receptor signaling.

Experimental Protocols
The following are generalized protocols for key experiments used to characterize the

mechanism of action of RU486.

Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of RU486 for the progesterone and glucocorticoid

receptors.

Methodology:

Preparation of Receptor Source: Utilize cell lysates or purified recombinant human

progesterone or glucocorticoid receptors.

Radioligand: Use a tritiated agonist with high affinity for the receptor of interest (e.g.,

[³H]R5020 for PR, [³H]dexamethasone for GR).

Competition: Incubate a fixed concentration of the radioligand and receptor with increasing

concentrations of unlabeled RU486.

Separation: Separate receptor-bound from unbound radioligand using methods like dextran-

coated charcoal or filter binding assays.

Detection: Quantify the radioactivity of the bound fraction using liquid scintillation counting.

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

concentration to determine the IC₅₀, which can then be used to calculate the Ki (inhibition

constant).

Reporter Gene Assay
Objective: To assess the functional antagonist activity of RU486.

Methodology:
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Cell Culture: Use a cell line that expresses the progesterone or glucocorticoid receptor (e.g.,

T47D breast cancer cells for PR).

Transfection: Transfect the cells with a reporter plasmid containing a hormone-responsive

promoter (e.g., MMTV promoter) linked to a reporter gene (e.g., luciferase or CAT).

Treatment: Treat the transfected cells with:

Vehicle control

Agonist (e.g., R5020 for PR)

RU486 alone

Agonist in combination with increasing concentrations of RU486

Incubation: Incubate the cells for a sufficient period to allow for gene expression (typically 24-

48 hours).

Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g.,

luciferase activity).

Data Analysis: Normalize reporter activity to a co-transfected control plasmid (e.g., β-

galactosidase). The ability of RU486 to inhibit agonist-induced reporter activity demonstrates

its antagonist function.

Conclusion
RU486 (Mifepristone) exerts its potent biological effects through a well-defined mechanism of

competitive antagonism at the progesterone and glucocorticoid receptors. Its high binding

affinity allows it to effectively block the actions of endogenous hormones. The unique

conformational change induced by RU486 binding leads to the formation of a transcriptionally

inactive receptor complex, which can recruit corepressors to actively silence gene expression.

This detailed understanding of its molecular mechanism is crucial for the continued exploration

of its therapeutic applications and the development of next-generation receptor modulators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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